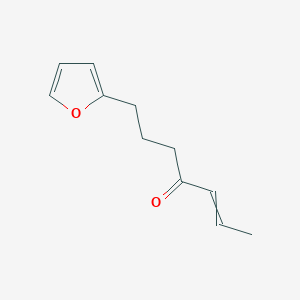
7-(Furan-2-yl)hept-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Furan-2-yl)hept-2-en-4-one is an organic compound that features a furan ring attached to a hept-2-en-4-one chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)hept-2-en-4-one typically involves the use of furfural as a starting material. One common method involves a one-pot synthesis where furfural is reacted with 7-bromo-1-heptene in the presence of a catalyst such as cuprous chloride and an oxidant like tert-butyl hydrogen peroxide. Potassium carbonate is used as a base, and tetrabutylammonium bromide (TBAB) is added to facilitate the reaction .
Industrial Production Methods
This includes the use of renewable resources, minimizing waste, and employing safer solvents and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Furan-2-yl)hept-2-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the hept-2-en-4-one chain can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
7-(Furan-2-yl)hept-2-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of 7-(Furan-2-yl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A precursor in the synthesis of 7-(Furan-2-yl)hept-2-en-4-one.
5-Hydroxymethylfurfural (HMF): Another furan derivative with similar chemical properties.
2,5-Furandicarboxylic Acid: A furan compound used in the production of polymers.
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with a hept-2-en-4-one chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
112158-02-8 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
7-(furan-2-yl)hept-2-en-4-one |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(12)6-3-7-11-8-4-9-13-11/h2,4-5,8-9H,3,6-7H2,1H3 |
Clé InChI |
QJUJOSYJXQBSLC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)CCCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



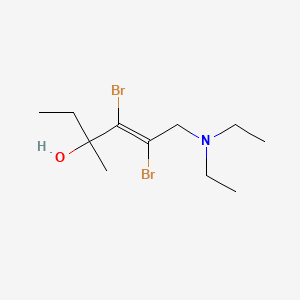
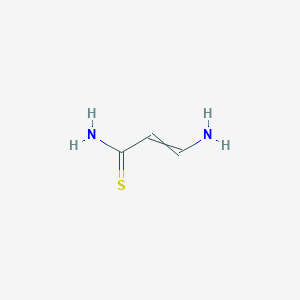
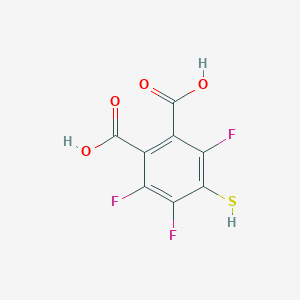

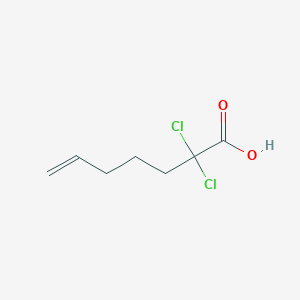
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


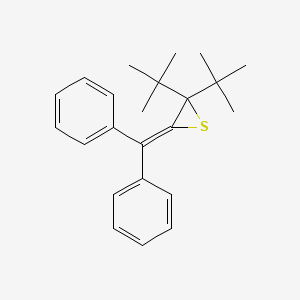
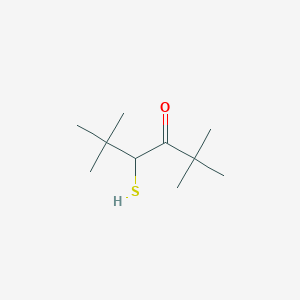
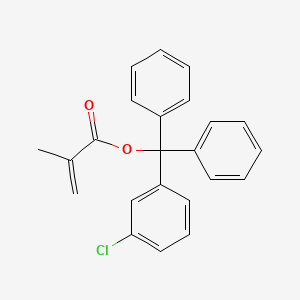
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

